molecular formula C13H8BrClN2O3 B3740135 N-(3-bromophenyl)-4-chloro-3-nitrobenzamide

N-(3-bromophenyl)-4-chloro-3-nitrobenzamide

Cat. No. B3740135
M. Wt: 355.57 g/mol
InChI Key: GIUBSPFTNSYGEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “N-(3-bromophenyl)-4-chloro-3-nitrobenzamide” are not available, similar compounds are often synthesized through reactions like amidation . The synthesis process usually involves multiple steps and requires careful control of reaction conditions.


Molecular Structure Analysis

The molecular structure of a compound like “N-(3-bromophenyl)-4-chloro-3-nitrobenzamide” would likely be determined using techniques such as X-ray diffraction, NMR, and MS spectroscopies . Density functional theory (DFT) might be used to calculate the molecular structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “N-(3-bromophenyl)-4-chloro-3-nitrobenzamide” would likely be determined using various analytical techniques. The compound’s molecular formula, molar mass, density, melting point, boiling point, and refractive index could be determined .

Mechanism of Action

The mechanism of action of a compound like “N-(3-bromophenyl)-4-chloro-3-nitrobenzamide” would depend on its intended use. For example, if it’s a drug, it might interact with specific biological targets .

Safety and Hazards

Safety data sheets would typically provide information on the hazards of a compound like “N-(3-bromophenyl)-4-chloro-3-nitrobenzamide”. It might cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

Future research on a compound like “N-(3-bromophenyl)-4-chloro-3-nitrobenzamide” might focus on exploring its potential applications, optimizing its synthesis, studying its mechanism of action, and evaluating its safety .

properties

IUPAC Name

N-(3-bromophenyl)-4-chloro-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrClN2O3/c14-9-2-1-3-10(7-9)16-13(18)8-4-5-11(15)12(6-8)17(19)20/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIUBSPFTNSYGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromophenyl)-4-chloro-3-nitrobenzamide

Synthesis routes and methods I

Procedure details

A mixture of 4-chloro-3-nitrobenzoyl chloride was reacted with 3-Bromo-phenylamine to produce N-(3-Bromo-phenyl)-4-chloro-3-nitro-benzamide according to the procedure of Example 10A, which was treated sequentially using the procedures from Examples 22A and 22B to provide the title product.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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